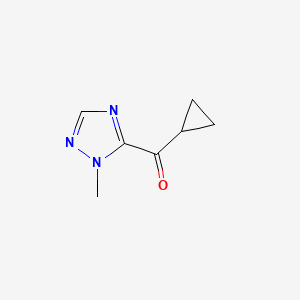
2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate, also known as DPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPC is a derivative of a quinoline-based compound and has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mechanism Of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate involves its reaction with ROS to form a stable adduct. This reaction is highly selective, as 2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate only reacts with certain types of ROS, such as hydrogen peroxide and hypochlorous acid. Once the adduct is formed, it produces a fluorescent signal that can be detected and quantified using various imaging techniques.
Biochemical And Physiological Effects
In addition to its use as a fluorescent probe for ROS, 2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate has also been found to exhibit a wide range of biochemical and physiological effects. For example, 2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. 2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate has also been found to have anti-inflammatory properties, which may make it useful for treating conditions such as arthritis and other inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate in lab experiments is its selectivity for certain types of ROS. This allows researchers to measure the levels of specific ROS in biological systems, which can provide valuable insights into their roles in various physiological processes. However, one limitation of using 2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate is its relatively low sensitivity compared to other fluorescent probes. This may make it more difficult to detect low levels of ROS in certain biological systems.
Future Directions
There are many potential future directions for research on 2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate. One area of study could be the development of new derivatives of 2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate with improved sensitivity and selectivity for specific types of ROS. Another area of study could be the use of 2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate in combination with other fluorescent probes to measure multiple parameters in biological systems simultaneously. Finally, 2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate could be used in studies of various diseases and conditions to better understand the role of ROS in their pathogenesis.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate has been found to have a wide range of applications in scientific research. One of the most promising areas of study is the use of 2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate as a fluorescent probe for detecting and quantifying the levels of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a critical role in many physiological processes, but can also cause damage to cells and tissues if their levels become too high. 2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate has been shown to selectively react with ROS, producing a fluorescent signal that can be used to measure their levels.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,6-dimethylquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-9-3-4-13-11(7-9)12(8-10(2)17-13)16(21)22-18-14(19)5-6-15(18)20/h3-4,7-8H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQNGUNXGKGYSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743581 | |
| Record name | 1-[(2,6-Dimethylquinoline-4-carbonyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate | |
CAS RN |
569355-30-2 | |
| Record name | 1-[(2,6-Dimethylquinoline-4-carbonyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3-Carbamoyl-5-methyl-pyrazolo[3,4-c]pyridin-1-yl)-acetic acid](/img/structure/B1510171.png)


![cis-1-[2-[4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine HCl](/img/structure/B1510177.png)





![1H-Pyrazolo[3,4-c]pyridine-1-acetic acid, 3-(aminocarbonyl)-](/img/structure/B1510197.png)

